Cas no 1261968-52-8 (2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid)
2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- MFCD18322707
- 2-METHYL-3-(3-METHYLSULFONYLAMINOPHENYL)BENZOIC ACID
- DTXSID90692059
- 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid, 95%
- 1261968-52-8
- 3'-[(Methanesulfonyl)amino]-2-methyl[1,1'-biphenyl]-3-carboxylic acid
- 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid
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- MDL: MFCD18322707
- Inchi: 1S/C15H15NO4S/c1-10-13(7-4-8-14(10)15(17)18)11-5-3-6-12(9-11)16-21(2,19)20/h3-9,16H,1-2H3,(H,17,18)
- InChI Key: ZFXRCFKRTMRUIV-UHFFFAOYSA-N
- SMILES: S(C)(NC1=CC=CC(=C1)C1C=CC=C(C(=O)O)C=1C)(=O)=O
Computed Properties
- Exact Mass: 305.07217913Da
- Monoisotopic Mass: 305.07217913Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 471
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 91.9Ų
2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB329984-5 g |
2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid, 95%; . |
1261968-52-8 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB329984-5g |
2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid, 95%; . |
1261968-52-8 | 95% | 5g |
€1159.00 | 2025-04-21 |
2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid Suppliers
2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid
Comprehensive Overview of 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid (CAS No. 1261968-52-8)
2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid (CAS No. 1261968-52-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique molecular structure featuring a methylsulfonylamino group and a benzoic acid moiety, is widely studied for its potential applications in drug development and material science. Researchers and industry professionals frequently search for information on its synthesis methods, physicochemical properties, and biological activities, making it a subject of ongoing scientific exploration.
The molecular formula of 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid reflects its complex yet intriguing architecture. The presence of both a methyl group and a sulfonamide functionality contributes to its distinct chemical behavior, such as solubility in polar organic solvents and stability under various conditions. These properties are critical for its potential use in medicinal chemistry, where it may serve as a building block for novel therapeutic agents. Recent trends in pharmaceutical research highlight the growing demand for sulfonamide derivatives, which are known for their diverse pharmacological effects, including anti-inflammatory and antimicrobial activities.
One of the most frequently asked questions about 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid revolves around its synthesis pathway. The compound is typically prepared through multi-step organic reactions, starting from readily available precursors like 3-aminobenzoic acid and methylsulfonyl chloride. Optimizing the yield and purity of this compound is a key focus for chemists, as it directly impacts its applicability in downstream processes. Additionally, the compound's spectroscopic data (e.g., NMR, IR, and mass spectrometry) are often sought after for quality control and structural verification purposes.
In terms of applications, 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid has shown promise in the development of small-molecule inhibitors targeting specific enzymes or receptors. Its structural features make it a candidate for modulating protein-protein interactions, a hot topic in modern drug discovery. Furthermore, its potential role in cancer research has been explored, with studies investigating its ability to interfere with signaling pathways involved in cell proliferation. These applications align with the increasing interest in targeted therapies and personalized medicine, which dominate current biomedical discussions.
The market dynamics surrounding 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid are also noteworthy. As a high-value intermediate, its demand is driven by pharmaceutical companies and research institutions engaged in drug discovery and chemical biology. Suppliers and manufacturers often highlight its availability in various quantities, ranging from milligrams for laboratory-scale experiments to kilograms for industrial applications. Pricing trends and supply chain stability are common concerns for buyers, reflecting the compound's niche yet critical role in scientific advancements.
From a safety and regulatory perspective, 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid is generally handled under standard laboratory protocols. While it is not classified as a hazardous material, proper storage conditions—such as protection from moisture and light—are recommended to maintain its stability. Researchers are advised to consult material safety data sheets (MSDS) for detailed handling instructions, a practice emphasized in academic and industrial settings alike.
In conclusion, 2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid (CAS No. 1261968-52-8) represents a versatile and valuable compound in contemporary chemistry and pharmacology. Its unique structure, coupled with its potential applications in drug development and biomedical research, ensures its continued relevance in scientific discourse. As interest in sulfonamide-based compounds and targeted therapies grows, this compound is poised to remain a focal point for innovation and discovery.
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